An In-depth Technical Guide to 2-Chloro-5-fluorobenzenesulfonyl Chloride
An In-depth Technical Guide to 2-Chloro-5-fluorobenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] With the Chemical Abstracts Service (CAS) registry number 82875-86-3 , this polyhalogenated aromatic sulfonyl chloride is a versatile building block owing to its distinct functionalities.[1] This document will delve into its molecular structure, physicochemical properties, synthesis methodologies, and significant chemical reactions. Furthermore, it will present a detailed protocol for a representative application and address critical safety and handling considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Molecular Structure
2-Chloro-5-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C₆H₃Cl₂FO₂S.[1] Its structure is characterized by a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and a sulfonyl chloride (-SO₂Cl) functional group at position 1.[1] This specific arrangement of electron-withdrawing groups significantly influences the compound's reactivity, making it a valuable reagent in organic synthesis.[1] The presence of the sulfonyl chloride group, in particular, allows for facile nucleophilic substitution reactions, leading to the formation of sulfonamides and sulfonate esters.[1]
The unique combination of halogen substituents on the aromatic ring provides steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of derivative compounds.[1] This has led to its investigation as a precursor for novel heterocyclic compounds with potential antitumor activity and in the development of new sulfonylurea herbicides.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-5-fluorobenzenesulfonyl chloride is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 82875-86-3 | [1], [2] |
| Molecular Formula | C₆H₃Cl₂FO₂S | [1] |
| Molecular Weight | 229.06 g/mol | [1] |
| IUPAC Name | 2-chloro-5-fluorobenzenesulfonyl chloride | [1], [2] |
| Appearance | Solid | |
| Melting Point | 41-44 °C | [1], |
| InChI Key | IKUKZLDGZFXXNE-UHFFFAOYSA-N | [1], [2] |
| Canonical SMILES | C1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl | [1] |
Synthesis Methodologies
The synthesis of 2-Chloro-5-fluorobenzenesulfonyl chloride can be achieved through several routes. The choice of method often depends on the availability of starting materials and the desired scale of production.
Chlorosulfonation of 2-Chloro-5-fluorobenzene
A primary and direct method for synthesizing 2-Chloro-5-fluorobenzenesulfonyl chloride is the electrophilic aromatic substitution of 2-chloro-5-fluorobenzene with chlorosulfuric acid.[1] This reaction introduces the sulfonyl chloride group onto the aromatic ring.
Caption: Synthesis of 2-Chloro-5-fluorobenzenesulfonyl chloride.
The causality behind this experimental choice lies in the high reactivity of chlorosulfuric acid as a sulfonating agent. The reaction is typically performed under controlled temperature conditions to manage the exothermic nature of the reaction and to prevent side reactions.
Alternative Synthetic Routes
Other reported methods for the synthesis of this compound include:
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Chlorination of 5-Fluorobenzenesulfonic Acid: This involves treating 5-fluorobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]
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Direct Sulfonation followed by Chlorination: This two-step process begins with the sulfonation of 2-chloro-5-fluorobenzene using sulfur trioxide (SO₃) to form the corresponding sulfonic acid, which is then converted to the sulfonyl chloride.[1]
Key Chemical Reactions and Applications
The reactivity of 2-Chloro-5-fluorobenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions
The most common and synthetically valuable reactions of 2-Chloro-5-fluorobenzenesulfonyl chloride involve nucleophilic substitution at the sulfonyl chloride moiety.
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Formation of Sulfonamides: Reaction with primary or secondary amines yields N-substituted sulfonamides.[1] This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drugs.[3]
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Formation of Sulfonate Esters: Reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters.[1]
Caption: Key reactions of 2-Chloro-5-fluorobenzenesulfonyl chloride.
Hydrolysis
In the presence of water, 2-Chloro-5-fluorobenzenesulfonyl chloride readily hydrolyzes to form 2-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid.[1] This moisture sensitivity necessitates careful handling and storage in a dry environment.[1][4]
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This section provides a detailed, step-by-step methodology for the synthesis of an N-substituted sulfonamide using 2-Chloro-5-fluorobenzenesulfonyl chloride as a self-validating system.
Objective: To synthesize N-benzyl-2-chloro-5-fluorobenzenesulfonamide.
Materials:
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2-Chloro-5-fluorobenzenesulfonyl chloride (1.0 eq)
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Benzylamine (1.1 eq)
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Triethylamine (1.5 eq)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-fluorobenzenesulfonyl chloride in dichloromethane.
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Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add triethylamine, followed by the dropwise addition of benzylamine.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-benzyl-2-chloro-5-fluorobenzenesulfonamide.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the structure of the target molecule.
Safety and Handling
2-Chloro-5-fluorobenzenesulfonyl chloride is classified as a corrosive material and is moisture-sensitive.[1][4] It can cause severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[4][5] All manipulations should be carried out in a well-ventilated fume hood.[4]
In case of exposure:
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Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[4][5]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]
In all cases of exposure, seek immediate medical attention.[4][5]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][5] The compound's sensitivity to moisture requires storage under an inert atmosphere if possible.[5]
Conclusion
2-Chloro-5-fluorobenzenesulfonyl chloride is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically and agrochemically important molecules. Its unique structural features and reactivity profile, dominated by the sulfonyl chloride group, allow for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development.
References
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The Synthesis of Functionalised Sulfonamides - UCL Discovery. Retrieved from [Link]
